

Application Notes and Protocols: Protopine Hydrochloride in Neuroscience Research

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Compound of Interest

Compound Name: *Protopine hydrochloride*

Cat. No.: *B000098*

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Introduction

Protopine, an isoquinoline alkaloid found in plants of the Papaveraceae and Fumariaceae families, has garnered significant attention in neuroscience research.[1][2] As a bioactive compound, it demonstrates a wide spectrum of pharmacological activities, including neuroprotective, antidepressant-like, analgesic, and anti-inflammatory effects.[3][4] **Protopine hydrochloride**, the salt form of protopine, is often used in research due to its stability and solubility.[5][6]

This document provides a comprehensive overview of **protopine hydrochloride**'s applications in neuroscience, detailing its mechanisms of action, quantitative efficacy, and established experimental protocols. The information is intended to guide researchers in designing and executing studies to explore the therapeutic potential of this multifaceted alkaloid.

Mechanism of Action in Neuroscience

Protopine hydrochloride exerts its effects through multiple molecular targets and signaling pathways:

- **Inhibition of Neurotransmitter Transporters:** It acts as an inhibitor of both the serotonin transporter (SERT) and the noradrenaline transporter (NET), which is a key mechanism for its antidepressant-like effects.[7][8][9]

- **Acetylcholinesterase Inhibition:** Protopine is a specific, reversible, and competitive inhibitor of acetylcholinesterase (AChE).[3][10] This activity is relevant for its potential in treating cognitive deficits, such as scopolamine-induced memory impairment.[10][11]
- **HDAC6 Inhibition and Tau Pathology:** It functions as a natural inhibitor of Histone deacetylase 6 (HDAC6).[12][13] By inhibiting HDAC6, protopine promotes the proteasomal degradation of pathological tau protein, a hallmark of Alzheimer's disease.[12]
- **Modulation of Ion Channels:** Protopine is a known Ca²⁺ channel blocker, inhibiting calcium influx through both voltage-gated and receptor-gated channels.[4][14] This action contributes to its neuroprotective and vasodilation effects.[4][11] It also inhibits multiple cation channels in cardiac myocytes, including L-type Ca²⁺, sodium, and potassium channels.[15]
- **PI3K/Akt Signaling Pathway:** In some cell models, protopine has been shown to induce the generation of reactive oxygen species (ROS), which leads to the inhibition of the PI3K/Akt signaling pathway, ultimately triggering apoptosis.[1][10]
- **GABA Receptor Modulation:** Protopine enhances the binding of gamma-aminobutyric acid (GABA) to its receptors in the brain, suggesting a mechanism for its sedative and anticonvulsant effects.[3][5]

Quantitative Data Summary

The following tables summarize the quantitative data reported for protopine in various neuroscience-relevant assays.

Table 1: In Vitro Efficacy of **Protopine Hydrochloride**

Target / Assay	System / Cell Line	Metric	Value	Reference
Serotonin Transporter (SERT)	In vitro assay	IC50	0.94 μM	[9]
Serotonin Transporter (SERT)	In vitro assay	Ki	0.92 μ M	[9]
Noradrenaline Transporter (NET)	In vitro assay	IC50	19.5 μ M	[9]
Noradrenaline Transporter (NET)	In vitro assay	Ki	19.26 μ M	[9]
Acetylcholinesterase (AChE)	In vitro assay	-	Dose-dependent inhibition	[11]
Cell Viability (Apoptosis)	HepG2, Huh7 Liver Carcinoma Cells	Effective Conc.	10-40 μ M	[1][10]

| GABA Receptor Binding | Rat Brain Synaptic Membranes | Effective Conc. | 0.1, 1, 10 μ M (Enhances binding) |[3] |

Table 2: In Vivo Administration and Effects of **Protopine Hydrochloride**

Model	Species	Dosage	Route	Observed Effect	Reference
Antidepressant-like Effect (TST)	Mice	5-20 mg/kg	i.p.	Decreased immobility time	[10]
Antidepressant-like Effect (HTR)	Mice	5, 10, 20 mg/kg	-	Increased head twitch response	[7]
Antidepressant-like Effect (TST)	Mice	3.75, 7.5, 30 mg/kg	-	Reduced immobility time	[7]
Memory Impairment	Mice	0.1 and 1 mg/kg	i.p.	Alleviated scopolamine-induced amnesia	[10][11]
Focal Cerebral Ischemia	Rats	1-4 mg/kg (daily for 3 days)	i.p.	Protective effect against ischemic injury	[10]
Alzheimer's Disease (Tau)	3xTg-AD & P301S Mice	-	-	Attenuated tau pathology, improved learning	[12]
Anticonvulsant Activity	Mice	0.005, 0.05 mg/kg	-	Prolonged seizure latency, reduced severity	[3]

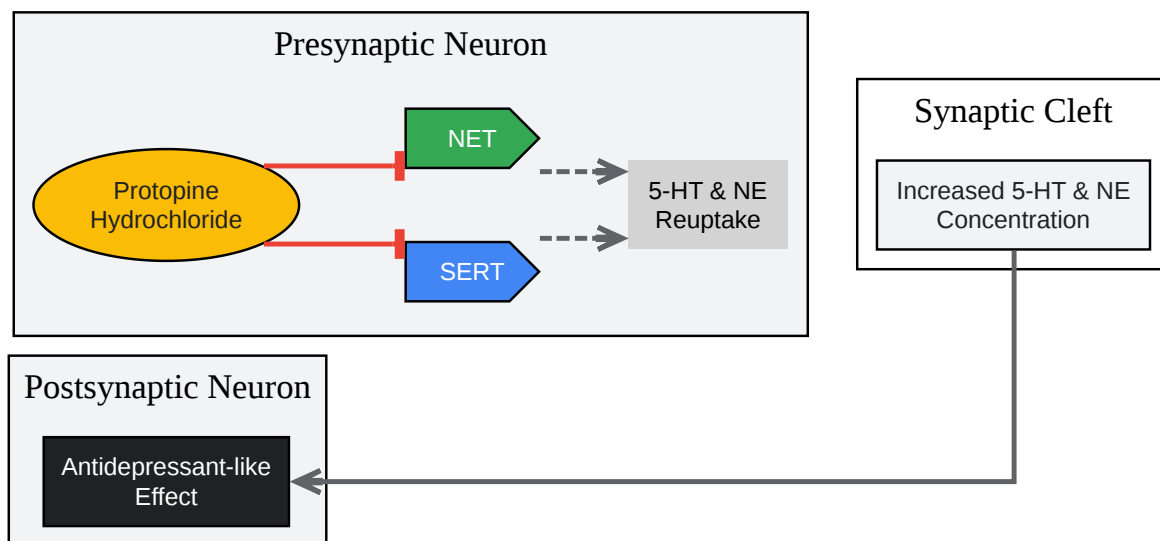
| Acute Toxicity | ICR Mice | LD50 | 481.99 mg/kg | Oral [[16]] |

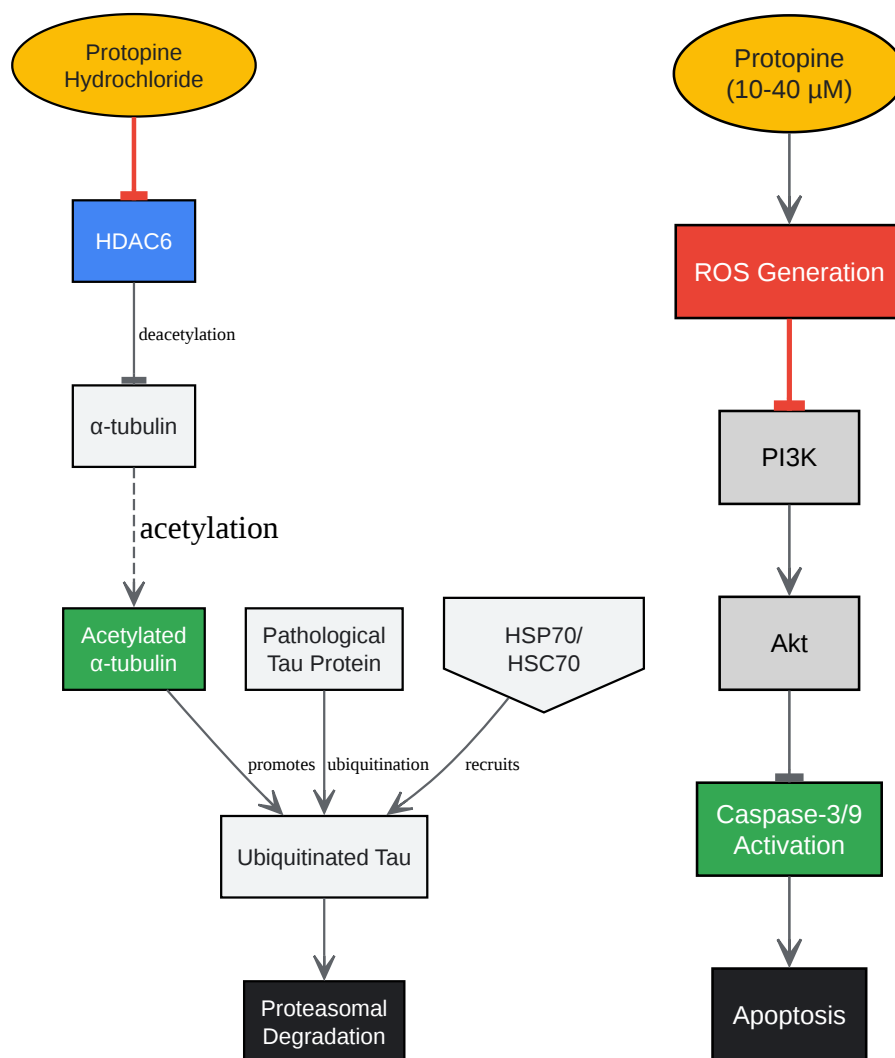
Signaling Pathways and Visualizations

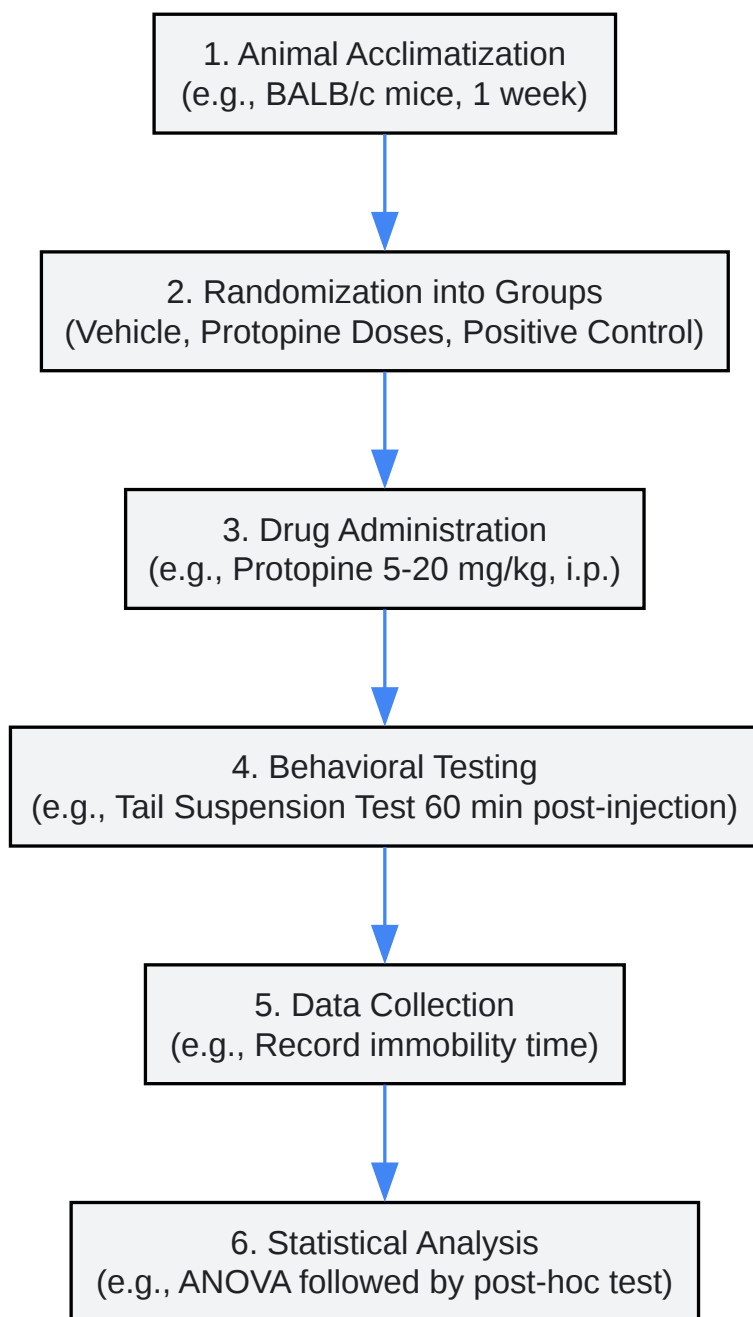
Diagrams generated using Graphviz illustrate the key signaling pathways modulated by **protopine hydrochloride**.

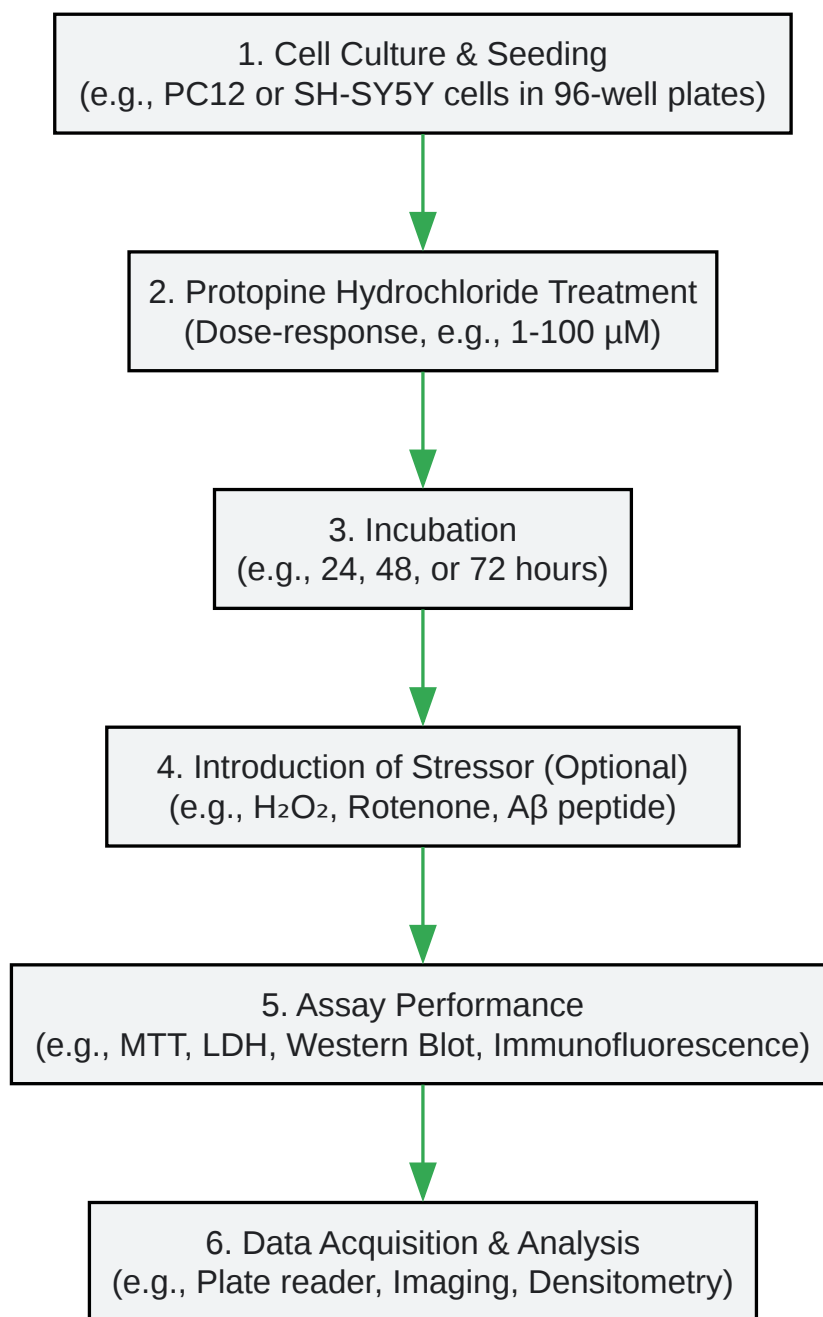
Inhibition of Serotonin and Noradrenaline Transporters

Protopine blocks the reuptake of serotonin (5-HT) and noradrenaline (NE) from the synaptic cleft, increasing their availability to bind to postsynaptic receptors. This mechanism is central to its antidepressant-like properties.^{[7][9]}









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